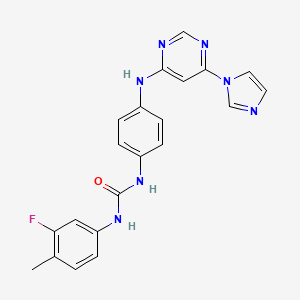![molecular formula C24H19ClN4O6 B2523566 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 895647-21-9](/img/no-structure.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , "2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide," is a complex molecule that appears to be derived from a pyrido[2,3-d]pyrimidin-1(2H)-yl core structure. This core is further modified with various substituents, including a 1,3-benzodioxol moiety and a chloro-methoxyphenyl group through an acetamide linker. The detailed synthesis, molecular structure, chemical reactions, and physical and chemical properties of this specific compound are not directly provided in the papers at hand.
Synthesis Analysis
The provided papers discuss the reaction of 2-acetoacetamidopyridines with phosgene to produce novel compounds, specifically 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones. The synthesis involves the use of 2-(acetoacetamido)pyridine and its derivatives reacting with phosgene to yield chlorinated pyrido[1,2-a]pyrimidin-4-ones. The reaction was confirmed through elemental analyses and various spectroscopic methods, including UV, IR, PMR, and X-ray spectra. An alternative synthetic route involving methyl- and benzyl chloroformates was explored but resulted in the elimination of the acetoacetyl group and formation of carbamate derivatives instead of the desired pyrido[1,2-a]pyrimidin-4-ones .
Molecular Structure Analysis
The molecular structure of the compounds produced in the papers was elucidated using a combination of elemental analysis and spectroscopic techniques. The UV, IR, PMR, and X-ray spectra provided insights into the structural features of the synthesized compounds. However, the specific molecular structure analysis of the compound "2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide" is not detailed in the provided papers .
Chemical Reactions Analysis
The papers focus on the chemical reactions involving 2-acetoacetamidopyridines and phosgene, leading to chlorinated pyrido[1,2-a]pyrimidin-4-ones. The unsuccessful alternative route that led to the formation of carbamate derivatives instead of the desired products also highlights the sensitivity of the reaction conditions and the potential for side reactions. The specific chemical reactions pertaining to the compound of interest are not discussed in the provided literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are inferred from their structural characteristics and the spectroscopic data obtained. The chlorinated pyrido[1,2-a]pyrimidin-4-ones likely exhibit properties consistent with chlorinated heterocyclic compounds, such as potential biological activity and reactivity towards nucleophiles. However, the exact physical and chemical properties of "2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide" are not described in the provided papers .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activities
Novel Compound Synthesis : The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating potential anti-inflammatory and analgesic activities. These compounds have shown significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and exhibited analgesic and anti-inflammatory activities in biological assays (Abu‐Hashem et al., 2020).
Pharmacokinetics and Disposition Studies : Research on the pharmacokinetics and disposition of thiouracil derivatives, including studies on their metabolic stability, oral bioavailability, and primary clearance mechanisms in both animal models and humans. This research is essential for understanding the compound's behavior in biological systems and its potential applications in treating cardiovascular diseases (Dong et al., 2016).
Anticancer Compound Synthesis : The design and synthesis of specific acetamide derivatives have been studied for their in vitro cytotoxic activity against cancer cell lines. This research contributes to the development of new anticancer agents, highlighting the compound's relevance in medicinal chemistry and oncology (Al-Sanea et al., 2020).
Antimicrobial Activity Studies : The synthesis and evaluation of antimicrobial activities of novel pyrimidine and oxazinone derivatives fused with thiophene rings demonstrate the compound's potential in developing new antimicrobial agents. Such research is crucial for identifying new therapeutic strategies against resistant microbial strains (Hossan et al., 2012).
Propriétés
Numéro CAS |
895647-21-9 |
|---|---|
Nom du produit |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Formule moléculaire |
C24H19ClN4O6 |
Poids moléculaire |
494.89 |
Nom IUPAC |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H19ClN4O6/c1-33-18-7-5-15(25)10-17(18)27-21(30)12-28-22-16(3-2-8-26-22)23(31)29(24(28)32)11-14-4-6-19-20(9-14)35-13-34-19/h2-10H,11-13H2,1H3,(H,27,30) |
Clé InChI |
DRCJJCYCOUIBPD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl 4,6-dioxo-5-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2523483.png)
![N-cyclopentyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2523485.png)
![N-((E)-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}methylidene)-N-[(cyclopropylcarbonyl)oxy]amine](/img/structure/B2523486.png)
![Thieno[2,3-b]pyridine-3-carboxylic acid, 2-(methylthio)-](/img/structure/B2523488.png)
![6-(4-Benzylsulfonyl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523489.png)

![2-(4-Bromophenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2523492.png)
![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)
![Methyl 3-(2-(naphthalen-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523495.png)
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)



![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)